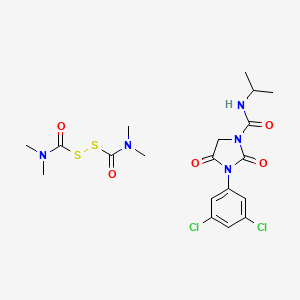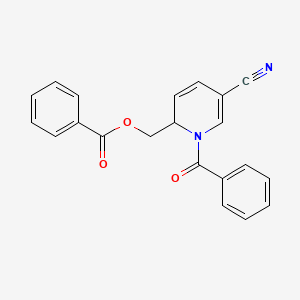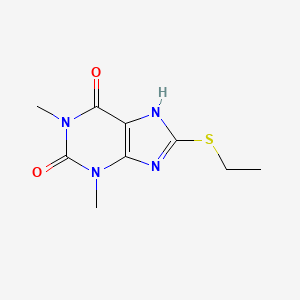
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- is a chemical compound with a complex structure and diverse applications. It is known for its unique properties and is used in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- involves multiple steps. One common method includes the reaction of hexadecyloxyethanol with trimethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques. Large reactors and continuous flow systems are employed to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: It is used in the study of cell membranes and as a model compound for understanding lipid interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- involves its interaction with specific molecular targets. It can interact with cell membranes, altering their properties and affecting cellular functions. The pathways involved include lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanaminium, 2-[2-(hexadecyloxy)ethoxy]-N,N,N-trimethyl-: This compound has a similar structure but with an additional ethoxy group.
Ethanaminium, 2-[[(hexadecyloxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-: This compound contains a hydroxyphosphinyl group, making it distinct in its reactivity and applications.
Uniqueness
Ethanaminium, 2-(hexadecyloxy)-N,N,N-trimethyl-2-oxo- is unique due to its specific structure, which imparts distinct physical and chemical properties. Its ability to interact with lipid membranes and its versatility in various reactions make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
55068-19-4 |
|---|---|
Formule moléculaire |
C21H44NO2+ |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
(2-hexadecoxy-2-oxoethyl)-trimethylazanium |
InChI |
InChI=1S/C21H44NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4/h5-20H2,1-4H3/q+1 |
Clé InChI |
XCWLHPDVHVXFOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline](/img/structure/B14626587.png)





![3-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14626601.png)

![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)


![9H-Carbazol-3-amine, N-[(4-fluorophenyl)methylene]-](/img/structure/B14626641.png)


